2-Methylheptadecanoic acid
Description
Contextualization within Branched-Chain Fatty Acids (BCFAs) and Methyl-Branched Fatty Acids (MMBCFAs) Research
Branched-chain fatty acids are characterized by one or more methyl groups on their carbon chain. wikipedia.org They are commonly found in bacteria and play a role in maintaining membrane fluidity. wikipedia.orgdellait.com Monomethyl-branched fatty acids are a subclass of BCFAs with a single methyl group. These are found in a wide range of organisms, from bacteria to mammals, and are implicated in various biological processes. nih.gov
2-Methylheptadecanoic acid is a monomethyl-branched fatty acid with the methyl group located at the second carbon (the alpha-position) of the heptadecanoic acid chain. vulcanchem.com This specific placement of the methyl group distinguishes it from other isomers like 3-methylheptadecanoic acid or 16-methylheptadecanoic acid. nih.govncats.ioepa.gov The presence and position of this methyl branch significantly influence the molecule's physical properties, such as its melting point, and its metabolic pathways. For instance, the alpha-methyl group prevents metabolism by the typical beta-oxidation pathway. nih.gov
Historical Perspectives on Methyl-Branched Fatty Acid Discovery and Investigation
The study of methyl-branched fatty acids has a rich history, initially driven by their discovery in microorganisms. The occurrence of branched-chain fatty acids as major constituents in bacteria was first reported in Bacillus subtilis. gerli.com These fatty acids are crucial for bacterial survival, contributing to the fluidity and stability of cell membranes. dellait.com
A significant area of early research focused on complex methyl-branched fatty acids called mycolic acids, which were first isolated from Mycobacterium tuberculosis in 1938. gerli.com These high-molecular-weight fatty acids are a major component of the cell wall of certain bacteria and play a role in their pathogenicity. gerli.com
Research into BCFAs expanded in the late 20th and early 21st centuries, revealing their presence in various natural sources, including ruminant fats, dairy products, and certain marine organisms. dellait.comvulcanchem.com This has led to investigations into their roles in human nutrition and health. dellait.com For example, some monomethyl BCFAs have been shown to possess anti-inflammatory and anti-cancer properties. nih.gov
Significance of Stereochemistry in this compound Studies
The presence of a methyl group at the second carbon of heptadecanoic acid creates a chiral center, meaning that this compound can exist as two different stereoisomers: (2R)-2-methylheptadecanoic acid and (2S)-2-methylheptadecanoic acid. vulcanchem.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.in
This difference in spatial arrangement is not trivial and can have profound effects on the biological activity of the molecule. uou.ac.in The specific stereochemistry of a branched-chain fatty acid can determine how it interacts with enzymes and other biological molecules. For example, the metabolism of 3-methyl-branched fatty acids via α-oxidation is a stereospecific process. researchgate.net
In the context of this compound, the specific (2S) stereoisomer is noted for its particular configuration according to the Cahn-Ingold-Prelog priority rules. vulcanchem.com While detailed research on the differential biological effects of the (2R) and (2S) isomers of this compound is specific, the principle of stereospecificity in fatty acid metabolism is well-established. For instance, studies on the degradation of synthetic 2- and 3-methyl-branched fatty acids in fibroblasts from patients with certain metabolic disorders have highlighted the importance of stereochemistry in their metabolic pathways. nih.gov Therefore, any comprehensive study of this compound must consider the distinct properties and biological activities of its different stereoisomers.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.5 g/mol |
| Physical State | Solid at room temperature |
| XLogP3 | 8.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 15 |
Data sourced from a general overview of the compound's properties. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5638-12-0 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
InChI Key |
IZUAKSAWRVFBPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)O |
Other CAS No. |
5638-12-0 71987-29-6 |
Synonyms |
2-methyl-heptadecanoic acid isostearate isostearic acid |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 2 Methylheptadecanoic Acid
Microbial Sources and Distribution
Branched-chain fatty acids, including 2-methylheptadecanoic acid, are known components of bacterial cell membranes. vulcanchem.com They are particularly noted in Gram-positive bacteria, where they play a role in maintaining membrane fluidity and stability. vulcanchem.com Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, and the incorporation of branched-chain fatty acids like this compound can influence the physical properties of the cell membrane. nih.govwikipedia.orgnau.edu The methyl branching disrupts the uniform packing of fatty acid chains, which can help to maintain membrane function across a range of temperatures. vulcanchem.com
In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated between an inner and an outer membrane. fpnotebook.comnih.gov While branched-chain fatty acids are generally associated with Gram-positive bacteria, their presence in Gram-negative species is less common but not absent. vulcanchem.com
Table 1: General Characteristics of Gram-Positive and Gram-Negative Bacteria
| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Peptidoglycan Layer | Thick | Thin |
| Outer Membrane | Absent | Present |
| Teichoic Acids | Present | Absent |
| Lipopolysaccharide (LPS) | Absent | Present in the outer membrane |
| Typical Fatty Acids | Branched-chain fatty acids are more common | Straight-chain fatty acids are more common |
Archaea represent a distinct domain of single-celled microorganisms. libretexts.org A defining feature of many archaea is their unique cell membrane composition, which differs significantly from that of bacteria and eukaryotes. micropspbgmu.ruvaia.com Instead of fatty acids linked by ester bonds to glycerol, archaeal membranes are characterized by isoprenoid chains linked by ether bonds to glycerol. libretexts.orgvaia.com This structural difference provides enhanced stability in extreme environments, such as high temperatures, extreme salinity, and acidic conditions, where many archaea thrive. micropspbgmu.ruvaia.com While there is evidence of methyl-branched fatty acids in some archaea isolated from hypersaline environments, the characteristic membrane structure of most archaea is based on isoprenoid lipids rather than fatty acids like this compound. libretexts.orgdntb.gov.ua
Certain species of fungi, particularly those from marine environments, have been identified as producers of bioactive compounds, including various fatty acids. frontiersin.org For instance, the marine-derived fungus Trichoderma harzianum has been shown to produce a range of fatty acids. jcu.cz Research on the fungus Hypocrea lixii, another marine isolate, has led to the identification and purification of metabolites such as 16-methylheptadecanoic acid methyl ester. jcu.czresearchgate.net While this is an isomer of this compound, it highlights the capacity of some fungi to synthesize branched-chain fatty acids. jcu.cz Fungi, particularly oleaginous (oil-producing) species, are recognized for their ability to accumulate a variety of fatty acids. frontiersin.org
Lipidomics, the large-scale study of lipids, is a crucial tool for understanding the complex lipid diversity within microbial communities. nih.gov The structural variations in microbial lipids, including the presence of branched chains, can influence their biological functions. nih.gov In the context of microbial communities, the analysis of lipid profiles can serve as a biomarker to understand the composition and metabolic activities of the microbiota. frontiersin.org The presence of specific fatty acids, such as branched-chain fatty acids, can be indicative of certain bacterial populations, particularly Gram-positive bacteria. vulcanchem.com The study of the gut microbial lipidome, for example, reveals how microbial lipids can act as signaling molecules and influence host health. nih.gov The analysis of lipid metabolism in microorganisms is essential for understanding their role in health and disease. researchgate.net
Eukaryotic Occurrence (Non-Human)
Marine sponges are well-documented sources of a vast array of lipids, including unusual and structurally diverse fatty acids. ird.frresearchgate.net These organisms are known to contain very-long-chain fatty acids (VLCFAs), often with branching or other modifications. researchgate.netscielo.br The presence of 2-methyl branched fatty acids has been reported in the phospholipids (B1166683) of marine sponges. scielo.br For example, related compounds like 2-methylhexadecanoic acid have been identified in the marine sponge Myrmekioderma rea. vulcanchem.comscielo.br The fatty acid composition of sponges is often complex, reflecting contributions from both the sponge itself and its associated symbiotic microorganisms. researchgate.net
Other marine invertebrates also exhibit a diverse range of fatty acids. mdpi.com Studies on the chiton Chiton lamyi have shown the presence of methyl-heptadecanoic acids, with their concentrations correlating with environmental temperature. inio.ac.ir This suggests a role for these branched-chain fatty acids in thermal adaptation by modulating membrane fluidity. inio.ac.ir
Table 2: Examples of Marine Organisms Containing Methyl-Branched Fatty Acids
| Organism | Compound Mentioned | Reference |
| Marine Sponges | 2-methyl branched monoenoic fatty acids | scielo.br |
| Myrmekioderma rea (Sponge) | 2-methylhexadecanoic acid | vulcanchem.comscielo.br |
| Chiton lamyi (Chiton) | Methyl-heptadecanoic acids | inio.ac.ir |
| Marine Trichoderma (Fungus) | 16-methylheptadecanoic acid methyl ester | jcu.czresearchgate.net |
Presence in Specific Animal Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a widely used model organism in biological research. Studies have shown that branched-chain fatty acids are crucial for the growth and development of C. elegans. gerli.com Specifically, the synthesis of iso-C15 and iso-C17 fatty acids has been observed in this organism. gerli.com While direct evidence for the presence of this compound is not explicitly detailed in the provided results, the general importance of methyl-branched fatty acids in C. elegans is established. gerli.com For instance, 10-hydroxy-2-decenoic acid has been shown to extend the lifespan of C. elegans. medchemexpress.com The regulation of fatty acid composition, particularly unsaturated fatty acids, is a complex and vital process in C. elegans, involving multiple desaturase enzymes. plos.orgelifesciences.org The study of fatty acid metabolism in C. elegans has also shed light on the roles of specific enzymes, such as fatty acid 2-hydroxylase, in maintaining intestinal homeostasis through the production of compounds like heptadecenoic acid. nih.gov
Distribution in Ruminant-Derived Products and Related Biological Systems
Branched-chain fatty acids (BCFAs), including this compound, are found in the fat and milk of ruminants such as cattle, goats, and sheep. gerli.comwikipedia.org Their presence is a direct result of the metabolic activities of microorganisms within the rumen. gerli.comwikipedia.orgvulcanchem.com These bacteria synthesize BCFAs, which are then absorbed by the host animal and incorporated into their tissues and milk. gerli.com
The most prevalent BCFAs in ruminant products are typically iso and anteiso monomethyl-branched fatty acids with 14 to 17 carbon atoms. nih.gov These are synthesized by rumen microbes from branched-chain amino acids like valine, leucine, and isoleucine. nih.gov For example, iso-15:0 and iso-17:0 are derived from leucine. nih.gov
Another significant branched-chain fatty acid found in ruminant products is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). mdpi.com It is derived from the phytol (B49457) component of chlorophyll (B73375) in the forage consumed by the animals. mdpi.comnih.gov Rumen bacteria release phytol from chlorophyll, which is then converted to phytanic acid. mdpi.com The concentration of phytanic acid in cow's milk typically ranges from 0.10% to 0.50% of the total fatty acids and is influenced by the cow's diet, with higher levels associated with grass-based feeds. mdpi.com The conversion of dietary phytol to milk phytanic acid is not entirely efficient, with one study estimating a conversion ratio of only 2.6%. nih.govresearchgate.net
The table below summarizes the distribution of various branched-chain fatty acids in ruminant-derived products.
| Fatty Acid Type | Specific Examples | Source in Ruminants | Typical Products |
| Monomethyl-branched | iso-14:0, anteiso-15:0, iso-17:0 | Rumen microbial synthesis from amino acids | Milk, Meat Fat |
| Polymethyl-branched | Phytanic acid, Pristanic acid | Rumen microbial metabolism of dietary phytol | Milk, Meat Fat |
Data sourced from multiple scientific studies. gerli.comnih.govmdpi.com
Environmental and Niche-Specific Detection
Methyl-branched fatty acids, including isomers of methylheptadecanoic acid, are detected in various specific environmental niches, particularly in marine organisms and bacteria.
Marine sponges are a rich source of diverse and often unique fatty acids. ird.frscielo.br While the direct detection of this compound is not always specified, related compounds like 2-methylhexadecanoic acid have been identified in marine sponges such as Chondrosia reniformis and Myrmekioderma rea. vulcanchem.com Furthermore, various other methyl-branched fatty acids, including multi-branched and those with branches at different positions, have been isolated from sponges. quora.com These are often believed to originate from symbiotic bacteria living within the sponge. quora.com Some sponges contain 2-methoxylated fatty acids, which are thought to serve as a defense mechanism. nih.gov
Bacteria, especially Gram-positive bacteria, are known to contain branched-chain fatty acids in their cell membranes. vulcanchem.comacs.org These fatty acids play a role in maintaining membrane fluidity. vulcanchem.comacs.org The presence of specific branched-chain fatty acids can sometimes be used as a taxonomic marker for certain bacteria. vulcanchem.com For example, 10-methyl stearic acid (tuberculostearic acid) is a known component of the lipids in the tubercle bacillus. frontiersin.org
Advanced Analytical Methodologies for 2 Methylheptadecanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fatty acids, providing the necessary separation from complex biological matrices. The choice of chromatographic technique and column is critical for achieving the desired resolution, particularly for isomeric species.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs) Profiling
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the comprehensive analysis of fatty acids. restek.com To enhance their volatility and thermal stability for GC analysis, fatty acids like 2-methylheptadecanoic acid are typically derivatized to their corresponding fatty acid methyl esters (FAMEs). restek.com This process involves the extraction of lipids from a sample, followed by saponification to release the free fatty acids, and then esterification to form FAMEs. restek.com
The resulting FAME mixture is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com As the separated FAMEs elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both structural information and sensitive detection. nih.gov Single ion monitoring (SIM) mode can be employed in GC-MS to enhance sensitivity, which is particularly useful when dealing with low-abundance fatty acids in clinical or biological samples. nih.gov
The choice of GC column is critical for successful FAME analysis. Capillary columns, with their higher efficiency, are preferred over older packed column technology, especially for complex mixtures containing various saturated, unsaturated, and branched-chain fatty acids. restek.com For general FAME profiling, columns with Carbowax-type (polyethylene glycol) stationary phases are commonly used. restek.com
A typical GC-MS method for FAME analysis would involve a temperature gradient to ensure the elution of a wide range of fatty acids, from the more volatile short-chain FAMEs to the less volatile long-chain ones. nih.gov The resulting chromatogram displays a series of peaks, each corresponding to a specific FAME, and the area under each peak is proportional to the amount of that fatty acid in the sample. By comparing the retention time and mass spectrum of a peak to those of a known standard, the identity and quantity of this compound can be determined.
A study on the fatty acid composition of suet oil utilized GC-MS to identify and quantify 25 different FAMEs. The analysis revealed that hexadecanoic acid, octadecanoic acid, and (E)-9-octadecanoic acid were the most abundant fatty acids in the samples. The method demonstrated good linearity and recovery for the quantified FAMEs, with limits of quantification ranging from 1.25 to 5.95 µg/L. mdpi.com
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | mdpi.com |
| Recovery | 82.1%–98.7% | mdpi.com |
| Limit of Quantification (LOQ) | 1.25–5.95 µg/L | mdpi.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Isomer-Selective Analysis
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful platform for lipidomics, offering high sensitivity and the ability to analyze a wide range of lipid classes, including free fatty acids. nih.govresearchgate.net This technique is particularly valuable for the selective analysis of isomers, which can be challenging to differentiate using GC-MS alone. sciex.com
In UHPLC, the separation is based on the partitioning of analytes between a stationary phase (packed in the column) and a liquid mobile phase. The use of sub-2 µm particles in UHPLC columns allows for higher resolution and faster analysis times compared to traditional HPLC. mdpi.com For fatty acid analysis, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sciex.com This allows for the separation of fatty acids based on their hydrophobicity.
The coupling of UHPLC to a tandem mass spectrometer (MS/MS) provides an additional layer of selectivity and structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is highly specific and allows for accurate quantification even in complex matrices. nih.govmdpi.com
The development of a UHPLC-MS/MS method for isomer-selective analysis requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. nih.gov The choice of mobile phase composition and gradient elution profile is crucial for achieving chromatographic separation of isomers. mdpi.com Similarly, the selection of appropriate precursor and product ions is essential for specific detection.
A study on signaling lipids developed a comprehensive UHPLC-MS/MS method capable of analyzing 260 metabolites, including free fatty acids. The method was validated for various parameters, including linearity, limit of detection, and precision, demonstrating its suitability for in-depth profiling of lipids in biological samples. nih.gov
Application of Advanced Chromatographic Columns for Isomer Differentiation
The separation of fatty acid isomers, including positional and branched-chain isomers like this compound, often requires the use of advanced chromatographic columns with specialized stationary phases. nih.govchromforum.org Standard C18 columns may not always provide sufficient resolution for closely related isomers. sciex.com
For GC analysis, highly polar cyanopropyl-based stationary phases, such as those found in Rt-2560 columns, are specifically designed for the separation of geometric (cis/trans) and positional isomers of FAMEs. restek.com These columns offer unique selectivity based on the polarity and shape of the fatty acid esters.
In HPLC, chiral stationary phases (CSPs) can be employed for the separation of enantiomers of chiral fatty acids. While this compound itself is not chiral in the same way as a fatty acid with a chiral center in the carbon chain, the principle of using columns with specific selectivities applies to isomer differentiation in general. For instance, pentafluorophenyl (PFP) columns have shown success in separating positional isomers in HPLC due to their unique electronic and steric interactions with the analytes. chromforum.org
Furthermore, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolving power by combining two different column selectivities in a single analysis. This approach can be particularly effective for separating isomers that co-elute in a one-dimensional separation.
The selection of the appropriate advanced chromatographic column is highly dependent on the specific isomers being analyzed. Method development often involves screening several columns with different stationary phases to achieve the optimal separation for the target analytes.
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in lipidomics, providing not only sensitive quantification but also detailed structural information. Advanced MS techniques are continuously being developed to tackle the challenges of analyzing complex lipidomes.
Quadrupole-Time-of-Flight (Q-TOF) MS in Lipidomics
Quadrupole-time-of-flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, accurate mass measurement, and the ability to perform both targeted and untargeted analyses. riken.jpnih.gov In lipidomics, UHPLC-Q-TOF-MS is a powerful platform for identifying and quantifying a wide range of lipids, including this compound. nih.gov
In untargeted lipidomics studies, Q-TOF instruments are used to acquire full-scan mass spectra of all ions within a specified mass range. nih.gov The high-resolution and accurate mass capabilities of the TOF analyzer allow for the determination of the elemental composition of an ion, which is a crucial step in the identification of unknown compounds. riken.jp By comparing the accurate mass and retention time of an observed feature to a database of known lipids, putative identifications can be made. mdpi.com
For structural confirmation, Q-TOF instruments can perform MS/MS experiments. mdpi.com A precursor ion of interest is selected in the quadrupole and fragmented, and the resulting product ions are analyzed by the TOF analyzer. The accurate mass measurement of the product ions provides valuable information for elucidating the structure of the lipid.
A study utilizing UPLC-QTOF-MS for plasma lipidomic profiling was able to identify 55 significantly different metabolites between inflammatory bowel disease patients and control subjects, highlighting the utility of this technique for biomarker discovery. nih.gov The high-resolution data allowed for the confident identification of various lipid classes, including fatty acyls. nih.gov
| Instrument Feature | Advantage in Lipidomics | Reference |
| High Resolution | Accurate mass measurement for elemental composition determination | riken.jp |
| Accurate Mass | Increased confidence in lipid identification | riken.jpnih.gov |
| MS/MS Capability | Structural elucidation of lipids | mdpi.com |
| Wide Dynamic Range | Detection of both high and low abundance lipids | researchgate.net |
Electron-Activated Dissociation (EAD) MS in Lipidomics
Electron-activated dissociation (EAD) is a newer fragmentation technique in mass spectrometry that provides complementary information to the more common collision-induced dissociation (CID). sepscience.comsciex.com EAD involves the interaction of ions with low-energy electrons, leading to fragmentation pathways that can reveal structural details that are often not observed with CID. sciex.com This is particularly valuable for the structural elucidation of lipids, including the determination of double bond positions and the differentiation of isomers. sciex.comsepscience.com
While CID of fatty acids often results in the loss of neutral molecules like water and carbon dioxide, providing limited structural information, EAD can induce fragmentation along the fatty acid carbon chain. sciex.com This produces a series of characteristic fragment ions that can be used to pinpoint the location of modifications, such as methyl branches in the case of this compound.
EAD has been shown to be effective in distinguishing between closely related lipid species, including sn-positional isomers and double-bond positional isomers, which often produce identical CID spectra. sciex.comsepscience.com The unique fragmentation patterns generated by EAD provide a higher degree of confidence in lipid identification. sepscience.com
The implementation of EAD on modern mass spectrometers, such as the ZenoTOF 7600 system, allows for its integration into routine lipidomics workflows. sciex.comlcms.cz By combining EAD with high-resolution mass spectrometry and liquid chromatography, researchers can achieve a more complete characterization of the lipidome.
Research has demonstrated that EAD can be used to fully characterize the structures of lipid molecular species, including the identification of fatty acid positions within a glycerophospholipid. lcms.cz This level of detail is often unattainable with conventional CID-based methods. sepscience.com
Isotope-Labeled Internal Standards for Accurate Quantification
The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone for the accurate quantification of this compound in complex matrices via mass spectrometry. lgcstandards.comacanthusresearch.com This technique involves adding a known quantity of a labeled analog of the analyte to the sample at the beginning of the analytical process. lgcstandards.com The SIL-IS for this compound would be a version of the molecule where some atoms, typically carbon or hydrogen, are replaced with their heavier, non-radioactive isotopes, such as ¹³C or ²H (deuterium). lgcstandards.comacanthusresearch.com
The fundamental principle behind using SIL-ISs is that the labeled standard will behave almost identically to the unlabeled (endogenous) this compound throughout sample preparation, extraction, and chromatographic separation. waters.com This co-elution and similar behavior help to compensate for variations in sample recovery and matrix effects, which are common sources of error in quantitative analysis. waters.com
Key considerations for selecting and using SIL-ISs include:
Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled molecule to avoid artificially inflating the quantification of the endogenous analyte. lgcstandards.com
Stability of the Label: The isotopic labels must be placed in positions on the molecule where they are not susceptible to exchange with atoms from the solvent or matrix. acanthusresearch.com For example, deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com Using ¹³C isotopes can be advantageous as they are not prone to exchange. acanthusresearch.com
Mass Difference: A sufficient mass difference (typically three or more mass units for small molecules) between the analyte and the SIL-IS is necessary to prevent spectral overlap in the mass spectrometer. acanthusresearch.com
By measuring the ratio of the response of the endogenous analyte to the known amount of the SIL-IS, a more accurate and reproducible quantification can be achieved. lgcstandards.com This approach is crucial in lipidomics and metabolomics studies where precise concentration measurements are essential for understanding the biological roles of fatty acids like this compound.
Lipidomics and Metabolomics Profiling in Research
Lipidomics and metabolomics are powerful "omics" technologies that aim to comprehensively identify and quantify the complete set of lipids (lipidome) and small-molecule metabolites (metabolome) within a biological system. nih.govlcms.cz These approaches are instrumental in studying the role of this compound and other MBFAs in various biological processes. creative-proteomics.com
A primary goal of lipidomics in this context is the comprehensive identification of the full spectrum of MBFAs, including both well-characterized and previously unknown species. creative-proteomics.com Traditional gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) is a well-established method for resolving MBFAs from their straight-chain isomers. nih.govbiorxiv.org However, advanced techniques are often required to pinpoint the exact location of the methyl branch.
Recent advancements in mass spectrometry, such as charge-switching strategies combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), have shown promise in differentiating between iso-, anteiso-, and other methyl-branched isomers without the need for authentic reference standards for every single compound. nih.gov This is particularly important because the position of the methyl group can significantly influence the fatty acid's physical properties and biological function. creative-proteomics.com
Lipidomics and metabolomics studies can be broadly categorized into two strategies: untargeted and targeted profiling. metabolon.com
Untargeted Profiling: This approach aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. metabolon.com It is a hypothesis-generating approach, often used in initial exploratory studies to identify potential biomarkers or metabolic pathways affected by a particular condition. metabolon.comnih.gov For instance, an untargeted analysis of plasma could reveal unexpected changes in the levels of this compound and other MBFAs in a disease state. frontiersin.org
Targeted Profiling: In contrast, targeted profiling focuses on the accurate quantification of a specific, predefined set of metabolites. metabolon.comnih.gov This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy. nih.gov Once an untargeted study suggests the involvement of MBFAs, a targeted analysis would be employed to precisely measure the concentrations of this compound and related compounds for validation. creative-proteomics.com
The choice between these strategies depends on the research question. Untargeted metabolomics casts a wide net for discovery, while targeted methods provide precise data on specific molecules of interest. metabolon.com
Table 1: Comparison of Untargeted and Targeted Profiling Strategies
| Feature | Untargeted Profiling | Targeted Profiling |
| Goal | Comprehensive analysis of all measurable analytes; Hypothesis generation. metabolon.comnih.gov | Measurement of a defined group of metabolites; Hypothesis testing. metabolon.comnih.gov |
| Scope | Global, including unknown compounds. metabolon.com | Focused on known, biochemically annotated analytes. nih.gov |
| Quantification | Relative or semi-quantitative. | Absolute or semi-quantitative using internal standards. nih.gov |
| Sensitivity | Lower, as it covers a broad range of molecules. | Higher, optimized for specific analytes. creative-proteomics.com |
| Application | Discovery of novel biomarkers and pathways. metabolon.com | Validation of biomarkers; Pathway analysis. metabolon.com |
The large and complex datasets generated by lipidomics and metabolomics experiments necessitate the use of sophisticated data analysis and bioinformatic tools. mdpi.com These tools are essential for processing the raw data, identifying statistically significant changes in metabolite levels, and interpreting these changes within a biological context. nih.gov
Several software tools and databases are available for pathway analysis. For example, tools like FunRich and Gene Set Enrichment Analysis (GSEA) can be used to identify over-represented gene or protein classes associated with disease phenotypes, which can then be linked to metabolic pathways. nih.gov Pathway analysis tools can visualize and analyze metabolic networks to understand how changes in specific metabolites, such as this compound, might affect broader biological systems. nih.govfrontiersin.org For instance, by integrating metabolomics data with transcriptomics (gene expression) data, researchers can gain a more holistic view of how fatty acid metabolism is regulated and dysregulated in disease. frontiersin.orgdovepress.com
Some specific bioinformatic tools and databases used in metabolic pathway analysis include:
KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system. oup.comoup.com
LipidSig: A web-based tool specifically designed for lipidomic data analysis, which can perform lipid characteristics and enrichment analysis. oup.com
MetaboAnalyst: A web server for comprehensive metabolomic data analysis, visualization, and interpretation.
These tools help to move from a list of altered lipids to a functional understanding of the underlying biochemical pathways. oup.com
Thermally Assisted Hydrolysis and Methylation (THM) in Combination with GC/MS for Complex Lipid Analysis
Thermally assisted hydrolysis and methylation (THM) is a rapid, online derivatization technique used in conjunction with gas chromatography/mass spectrometry (GC/MS) for the analysis of complex lipids. researchgate.net This method is particularly useful for analyzing macromolecular lipids that are not amenable to direct analysis. mdpi.com
In THM-GC/MS, the sample is heated in the presence of a methylating reagent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.netshimadzu.com The heat facilitates the hydrolysis of ester bonds within complex lipids, and the TMAH simultaneously converts the resulting fatty acids and other polar compounds into their more volatile methyl derivatives (fatty acid methyl esters or FAMEs). researchgate.netshimadzu.com These derivatives are then immediately introduced into the GC/MS for separation and identification. shimadzu.com
This technique offers several advantages over traditional derivatization methods:
Simplicity and Speed: It is a single-step, online process, which reduces sample handling and analysis time. researchgate.net
Comprehensive Analysis: It allows for the analysis of both free fatty acids and those bound in complex structures like esters. researchgate.net
Enhanced Detection: By converting polar functional groups into methyl derivatives, it improves the chromatographic properties and detection of these compounds. mdpi.com
THM-GC/MS has been successfully applied to the analysis of natural waxes and organic matter in archaeological pottery, demonstrating its ability to identify a wide range of compounds, including fatty acid methyl esters with carbon numbers from C7 to C18. mdpi.comresearchgate.net This makes it a valuable tool for characterizing the lipid profile, including this compound, in complex and challenging samples.
Chemical Synthesis and Derivatization of 2 Methylheptadecanoic Acid for Research
De Novo Synthetic Approaches for Branched-Chain Fatty Acids
The de novo synthesis of fatty acids is the process by which simpler precursor molecules are built up into long-chain fatty acids. slideshare.net In many organisms, this process involves two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov While the synthesis of straight-chain fatty acids typically uses acetyl-CoA as a primer, the synthesis of branched-chain fatty acids like 2-methylheptadecanoic acid often utilizes different primer molecules. wikipedia.org
In bacteria, the synthesis of branched-chain fatty acids is a well-established process. It often begins with α-keto acids derived from the breakdown of branched-chain amino acids such as valine, leucine, and isoleucine. wikipedia.orgresearchgate.net These α-keto acids are then converted into their corresponding acyl-CoA esters, which serve as primers for the fatty acid synthase (FASII) system to build the fatty acid chain. researchgate.net For instance, 2-methylbutyryl-CoA, derived from isoleucine, can act as a primer for the synthesis of anteiso-branched-chain fatty acids. researchgate.net The elongation of the fatty acid chain then proceeds through the addition of two-carbon units from malonyl-CoA. wikipedia.org
In some organisms, propionyl-CoA can serve as a precursor for the synthesis of odd-numbered and methyl-branched fatty acids. uba.ar The carboxylation of propionyl-CoA can lead to the formation of methylmalonyl-CoA, which can be incorporated by fatty acid synthase to introduce a methyl branch into the fatty acid chain. nih.gov
Preparation of Derivatives for Analytical and Application Studies
Synthesis of Fatty Acid Methyl Esters (FAMEs) for Chromatographic Analysis
The analysis of fatty acids, including this compound, by gas chromatography (GC) typically requires their conversion into more volatile derivatives. vulcanchem.com Fatty acid methyl esters (FAMEs) are the most common derivatives prepared for this purpose. nih.govchromatographytoday.com The methyl group replaces the acidic proton of the carboxylic acid, reducing the molecule's polarity and increasing its volatility, which is essential for GC analysis.
Several methods are available for the preparation of FAMEs. aocs.org A widely used technique is acid-catalyzed esterification. aocs.org In this method, the fatty acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as anhydrous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or boron trifluoride (BF₃). aocs.orgnih.gov For example, a common reagent is 5% anhydrous HCl in methanol. aocs.org The reaction mixture is typically heated to ensure complete esterification. nih.gov
Base-catalyzed transesterification is another common method, especially for lipids that are already in ester form, such as triglycerides. nih.gov This process involves reacting the lipid with an alcohol (usually methanol) in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net
For free fatty acids, a two-step process involving saponification followed by methylation is often employed. nih.govresearchgate.net The fatty acid is first converted to its salt (a soap) by reacting it with a base, and then the salt is esterified using an acid catalyst. researchgate.net
The choice of method can depend on the nature of the sample and the other lipids present. After the reaction, the FAMEs are typically extracted into an organic solvent like hexane (B92381) for injection into the gas chromatograph. nih.gov
Table 1: Common Reagents for FAME Synthesis
| Catalyst Type | Reagent | Typical Conditions |
| Acid-Catalyzed | 5% Anhydrous HCl in Methanol | Reflux for ~2 hours or heat at 50°C overnight. aocs.org |
| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heat at 70°C for 5 minutes. chromatographytoday.com |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) in Methanol | Often used in combination with other methods. researchgate.net |
| Base-Catalyzed | Potassium Hydroxide (KOH) in Methanol | Reaction can be rapid, even at room temperature. nih.gov |
Formation of Metal Salts (e.g., Silver Isostearate) for Material Science Research
The formation of metal salts of this compound, often referred to as isostearic acid in this context, is significant for applications in material science. Silver salts, in particular, have been explored for their use in the synthesis of silver nanoparticles and conductive inks. cecri.res.inwipo.int
The preparation of silver isostearate can be achieved through several synthetic routes. A common method involves the reaction of a water-soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with an alkali metal salt of the fatty acid. rsc.org Alternatively, silver oxide (Ag₂O) can be reacted directly with the carboxylic acid. rsc.orggoogle.com The reaction is often carried out in a hydrocarbon solvent at an elevated temperature, typically between 60°C and 100°C, to facilitate the formation of the silver carboxylate. google.com
Another approach involves the direct reaction of silver(I) fluoride (B91410) (AgF) with the carboxylic acid in a non-aqueous solvent like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This method offers a water-free route to producing anhydrous silver carboxylates. rsc.orgrsc.org
These silver carboxylates can then be used as precursors for creating silver nanoparticles. For example, silver stearate (B1226849) can be reduced using agents like formaldehyde (B43269) to form silver nanoparticles. cecri.res.in The fatty acid component of the salt can act as a capping agent, stabilizing the nanoparticles and preventing their aggregation. cecri.res.in
Bioconjugation Strategies for Surface Modification Studies
Bioconjugation involves the chemical linking of two molecules, where at least one is a biomolecule, to create a new complex with combined properties. thermofisher.com Fatty acids like this compound can be conjugated to various surfaces or molecules for research in areas like biomaterials and drug delivery. eco-vector.comresearchgate.net
One common strategy for bioconjugation involves activating the carboxylic acid group of the fatty acid. This can be achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS). thermofisher.com The activated fatty acid can then react with primary amines on a target surface or molecule to form a stable amide bond. thermofisher.com This method has been used to attach 16-methylheptadecanoic acid to damaged hair surfaces to restore their protective lipid layer. researchgate.netresearchgate.net
Other bioconjugation strategies might involve modifying the fatty acid to include other reactive groups. For instance, a fatty acid could be synthesized with a terminal azide (B81097) group. nih.gov This azide-modified fatty acid can then be attached to a surface functionalized with a cyclooctyne (B158145) group through a bioorthogonal click chemistry reaction. nih.gov This approach allows for specific and efficient labeling and attachment in complex biological environments. nih.gov
The choice of bioconjugation strategy depends on the nature of the surface or molecule to be modified and the desired properties of the final conjugate. These techniques are essential for creating functionalized materials for a wide range of applications, from improving the biocompatibility of implants to developing targeted drug delivery systems. mdpi.comnih.govsun.ac.za
Emerging Research Applications and Future Directions for 2 Methylheptadecanoic Acid
Applications in Bioengineering and Industrial Microbiology
Optimization of Microbial Production for Specialty Lipids
The microbial production of specialty lipids, including branched-chain fatty acids like 2-methylheptadecanoic acid, is a burgeoning field of research. Oleaginous microorganisms, which can accumulate significant amounts of lipids, are at the forefront of these bioengineering efforts. nih.gov The optimization of fermentation conditions is a critical factor in maximizing the yield of desired lipid products.
Key strategies for enhancing the production of specialty fatty acids in microbial systems include:
Fermentation Process Optimization: Tailoring the fermentation environment is crucial for maximizing microbial growth and lipid accumulation. This includes optimizing parameters such as temperature, pH, and nutrient concentrations. mdpi.com For example, studies on E. coli have shown that optimizing inducer and substrate concentrations can significantly increase the production of specific fatty acids. mdpi.com
Feedstock Optimization: The choice of carbon and nitrogen sources in the fermentation medium can profoundly impact lipid yield and composition. tum.de Response Surface Methodology (RSM) is a computational tool used to streamline the optimization of media components to achieve ideal carbon-to-nitrogen ratios for lipid production. tum.de
Table 1: Factors in Microbial Production of Specialty Lipids
| Factor | Description | Potential Impact on this compound Production |
|---|---|---|
| Microbial Host | Selection of oleaginous bacteria or yeast with a natural or engineered capacity for branched-chain fatty acid synthesis. | Determines the baseline production potential and the specific metabolic pathways available for modification. |
| Genetic Modification | Overexpression of key enzymes in the branched-chain fatty acid synthesis pathway and/or deletion of competing pathways. | Can significantly increase the specific yield of this compound. |
| Fermentation Conditions | Optimization of temperature, pH, aeration, and nutrient levels. | Influences microbial growth rate and the efficiency of lipid accumulation. |
| Carbon Source | Type and concentration of the primary carbon source (e.g., glucose, glycerol). | Affects the overall lipid yield and can influence the fatty acid profile. |
| Precursor Supply | Addition of specific precursors for branched-chain fatty acid synthesis. | Can direct metabolic pathways towards the production of this compound. |
Development of Bio-Derived Surfactants and Materials
This compound, as a branched-chain fatty acid, holds potential as a building block for the synthesis of bio-derived surfactants and other materials. sigmaaldrich.comsigmaaldrich.com The unique structure of this fatty acid, with its methyl branch, can impart desirable properties to the resulting products.
Bio-based surfactants are gaining attention as environmentally friendly alternatives to their petrochemical-based counterparts. mdpi.com They are synthesized from renewable resources and often exhibit high biodegradability and low toxicity. mdpi.com The hydrophobic tail of a surfactant is a critical determinant of its properties, and branched-chain fatty acids like this compound can offer advantages over linear fatty acids. The methyl group can influence the packing of surfactant molecules at interfaces, potentially affecting properties like surface tension reduction, emulsification, and foaming. diva-portal.org
Research in this area is focused on:
Synthesis of Novel Surfactants: Developing efficient and scalable methods for converting this compound into various types of surfactants, such as esters, amides, or glycosides. diva-portal.orgnih.gov
Characterization of Properties: Evaluating the physicochemical properties of these new bio-surfactants, including their critical micelle concentration (CMC), surface tension, and emulsifying capabilities. researchgate.net
Applications in Materials Science: Exploring the use of this compound and its derivatives in the creation of novel biomaterials, such as polymers and coatings, where its branched structure could influence material properties like flexibility and thermal stability. sigmaaldrich.comsigmaaldrich.com
Table 2: Potential Properties of Surfactants Derived from this compound
| Property | Potential Influence of this compound Structure |
|---|---|
| Critical Micelle Concentration (CMC) | The branched structure may increase the CMC compared to its linear counterpart due to steric hindrance, affecting the efficiency of micelle formation. |
| Surface Tension Reduction | The methyl branch could disrupt the packing of molecules at the air-water interface, potentially leading to a less efficient reduction in surface tension compared to straight-chain fatty acids. |
| Emulsification | The branched tail may create more stable emulsions by providing a bulkier barrier at the oil-water interface. |
| Biodegradability | As a bio-derived molecule, surfactants based on this compound are expected to be readily biodegradable. |
| Thermal and pH Stability | The stability of the final surfactant would depend on the nature of the hydrophilic head group and the linkage to the fatty acid tail. |
Advanced Lipidomics and Metabolomics in Non-Human Biological Systems
Advanced analytical techniques like lipidomics and metabolomics are instrumental in identifying and quantifying molecules like this compound in complex biological samples from non-human systems. metabolomicscentre.cabaker.edu.au These approaches provide a comprehensive snapshot of the lipid and metabolite profiles, offering insights into metabolic pathways and the physiological state of an organism. nih.gov
This compound has been identified in various non-human biological systems, including:
Bacteria: Branched-chain fatty acids are characteristic components of the cell membranes of many bacterial species, particularly Gram-positive bacteria. oup.com Their presence and relative abundance can be used as biomarkers for bacterial identification and chemotaxonomy. vulcanchem.com For example, it has been detected in Streptomyces species. researchgate.net
Marine Organisms: This fatty acid and its isomers have been found in marine organisms, suggesting a role in adaptation to specific marine environments. vulcanchem.com
Fungi: Some fungi have been shown to produce branched-chain fatty acids. researchgate.net
The application of lipidomics and metabolomics in studying this compound in these systems can help to:
Elucidate Biosynthetic Pathways: Trace the metabolic routes leading to the synthesis of this compound.
Understand Physiological Roles: Correlate the presence of this fatty acid with specific physiological functions or environmental adaptations.
Discover Novel Bioactive Molecules: Identify new compounds and metabolic pathways associated with this compound.
Table 3: Analytical Techniques in Lipidomics and Metabolomics for this compound
| Technique | Application | Information Obtained |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for fatty acid analysis, often after derivatization to fatty acid methyl esters (FAMEs). | Identification and quantification of this compound and other fatty acids in a sample. oup.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of intact lipids and other metabolites without the need for derivatization. | Provides information on a wider range of lipids and metabolites, including more complex lipids containing this compound. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of molecules. | Can be used to confirm the structure of this compound and identify the position of the methyl branch. |
Exploration of Mechanisms in Cellular and Animal Models (Non-Clinical)
Further Elucidation of Membrane-Mediated Functions
The structure of fatty acids incorporated into cell membranes significantly influences the physical properties of the membrane, such as fluidity and permeability. uvigo.esconductscience.com The methyl branch in this compound introduces a structural perturbation that can disrupt the tight packing of phospholipid acyl chains in the lipid bilayer. vulcanchem.com
This disruption can lead to:
Increased Membrane Fluidity: By creating more space between fatty acid chains, the methyl group can increase the mobility of lipids within the membrane. portlandpress.com This is particularly important for organisms living in cold environments, as it helps to maintain membrane function at low temperatures.
Altered Membrane Permeability: The change in membrane fluidity can also affect the permeability of the membrane to various molecules. d-nb.infowikipedia.org An increase in fluidity generally leads to an increase in permeability. conductscience.com
Further research in non-clinical models is needed to precisely quantify the effects of this compound on membrane properties and to understand how these changes impact cellular processes such as:
Membrane Protein Function: The activity of many membrane-bound enzymes and transporters is sensitive to the fluidity of the surrounding lipid environment.
Cell Signaling: Changes in membrane composition can influence the formation of signaling platforms and the activity of membrane receptors.
Vesicular Transport: Membrane fluidity is a key factor in processes like endocytosis and exocytosis.
Investigation of Signaling Pathways and Gene Regulation
Fatty acids and their metabolites can act as signaling molecules, influencing a variety of cellular processes through their interaction with nuclear receptors and other signaling proteins. plos.org This can lead to changes in gene expression and cellular function.
Non-clinical studies using animal and cellular models are essential to investigate the potential signaling roles of this compound. nih.govmdpi.com Research in this area could explore:
Activation of Nuclear Receptors: Determining if this compound or its derivatives can bind to and activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
Modulation of Kinase Cascades: Investigating whether this fatty acid can influence intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Gene Expression Profiling: Using techniques like microarrays or RNA-sequencing to identify genes whose expression is altered in response to treatment with this compound. semanticscholar.org Studies on other branched-chain fatty acids have shown that they can influence the expression of genes involved in fatty acid synthesis and inflammation. portlandpress.comresearchgate.net
These investigations will provide a deeper understanding of the biological activities of this compound and its potential roles in cellular physiology and metabolism.
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing the purity and structural identity of 2-Methylheptadecanoic acid in synthetic samples?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups such as carboxylic acid and methyl branches. For spectral interpretation, compare experimental data with reference libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent thermal degradation or oxidation. Use inert atmospheres (e.g., nitrogen) for long-term storage. During handling, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct work in a fume hood to minimize inhalation risks, adhering to GHS safety protocols for skin/eye irritation .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
- Methodological Answer : Two primary methods include:
- Grignard Reaction : Reacting 2-methylheptadecanol with CO₂ under acidic conditions.
- Ester Hydrolysis : Saponification of methyl 2-methylheptadecanoate using NaOH or KOH.
Optimize reaction conditions (e.g., temperature, catalyst concentration) and monitor progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when confirming the stereochemistry of this compound?
- Methodological Answer : Combine chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements to resolve stereochemical ambiguities. Validate results with computational modeling (e.g., density functional theory) to predict NMR chemical shifts or vibrational spectra. Replicate experiments under controlled conditions to isolate variables contributing to data variability .
Q. What experimental design considerations are critical for studying the biological activity of this compound in in vitro models?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known fatty acid analogs).
- Cell Line Selection : Prioritize lipid-rich models (e.g., adipocytes or hepatocytes) to study metabolic effects.
- Data Normalization : Account for batch effects using randomized block designs or mixed-effects statistical models .
Q. How can researchers resolve contradictions in reported bioaccumulation data for this compound across different environmental studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, temperature, or microbial activity). Validate bioaccumulation factors (BCFs) using standardized OECD Test Guidelines (e.g., OECD 305). Employ isotopic labeling (e.g., ¹⁴C-tracers) to track compound uptake and depuration kinetics in model organisms .
Q. What statistical approaches are appropriate for analyzing clustered data in toxicological studies involving this compound?
- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements per subject). Apply Bonferroni corrections for multiple comparisons to reduce Type I errors. For non-normal distributions, employ generalized estimating equations (GEEs) or bootstrapping .
Tables for Methodological Reference
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity Analysis | GC-MS with FID detection | Calibrate with certified reference standards |
| Structural Elucidation | ¹H/¹³C NMR, FT-IR | Compare with NIST spectral libraries |
| Stereochemical Resolution | Chiral HPLC + Computational Modeling | Validate with enantiomerically pure controls |
| Bioaccumulation Studies | ¹⁴C-Labeling + OECD 305 Guidelines | Control for environmental variables |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
